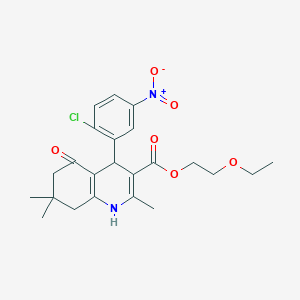
4-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound is also known as DMXB-A, and it belongs to the class of compounds called nicotinic acetylcholine receptor agonists. In
Mechanism of Action
DMXB-A acts as an agonist of the nicotinic acetylcholine receptor, which is a type of ion channel that is involved in the transmission of nerve impulses. Activation of this receptor leads to the release of neurotransmitters such as dopamine and acetylcholine, which play important roles in cognitive function and memory.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. DMXB-A has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMXB-A has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a pharmaceutical agent. However, one limitation of DMXB-A is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on DMXB-A. One area of interest is the development of more water-soluble analogs of DMXB-A, which would make it easier to administer in experimental settings. Another area of interest is the exploration of the therapeutic potential of DMXB-A in human clinical trials. Finally, further research is needed to better understand the mechanism of action of DMXB-A and its potential applications in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, DMXB-A is a promising compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. It has been shown to have neuroprotective effects, improve cognitive function and memory, and reduce inflammation and oxidative stress. DMXB-A has several advantages for use in lab experiments, but also has limitations due to its low water solubility. Further research is needed to explore the therapeutic potential of DMXB-A and its mechanism of action.
Synthesis Methods
DMXB-A can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenol with 4-methoxy-2-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-aminobutanoyl chloride. The final product is obtained by the reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite.
Scientific Research Applications
DMXB-A has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. DMXB-A has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative diseases.
properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-13-6-7-14(2)18(11-13)26-10-4-5-19(22)20-16-9-8-15(25-3)12-17(16)21(23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSDTZCNUIFKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)




![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)

![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)
![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)
![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)
![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)